Alanylphenylalanine methyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40298-89-3 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C13H18N2O3/c1-9(14)12(16)15-11(13(17)18-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8,14H2,1-2H3,(H,15,16)/t9-,11-/m0/s1 |
InChI Key |
KVMHQRJBXBLUFW-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Alanylphenylalanine Methyl Ester
Direct Synthesis of Alanylphenylalanine (B1664496) Methyl Ester
The direct formation of Alanylphenylalanine methyl ester can be approached from two primary starting points: the esterification of the parent dipeptide, Alanylphenylalanine, or the coupling of its constituent amino acid methyl ester precursors.
Esterification Reactions of Alanylphenylalanine
The esterification of the free carboxyl group of the dipeptide Alanylphenylalanine (H-Ala-Phe-OH) presents a direct route to the methyl ester derivative. This transformation is typically achieved through acid-catalyzed esterification, a standard method for converting carboxylic acids to esters. The reaction generally involves treating the dipeptide with methanol (B129727) in the presence of a strong acid catalyst, such as gaseous hydrogen chloride or sulfuric acid. researchgate.netgoogle.com Another effective reagent for this purpose is thionyl chloride in methanol, which first converts methanol to methyl chloroformate and HCl in situ, facilitating the esterification. rsc.org
A milder and convenient alternative involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. researchgate.netnih.gov This system has proven efficient for the esterification of various amino acids, offering good to excellent yields under gentle conditions. researchgate.net The process involves the in situ generation of HCl from TMSCl and methanol, which then catalyzes the esterification.
Table 1: Comparison of Esterification Methods
| Reagent/Catalyst | Conditions | Advantages |
|---|---|---|
| Methanol / HCl (gas) | Room Temperature | High purity of product |
| Methanol / H₂SO₄ | Reflux | Strong acid catalyst |
| Methanol / Thionyl Chloride | 0 °C to Room Temp | High yield rsc.org |
Preparation from Precursor Amino Acid Methyl Esters
A more common and controlled approach to synthesizing this compound involves the formation of a peptide bond between a protected Alanine (B10760859) residue and Phenylalanine methyl ester. masterorganicchemistry.com This method circumvents potential side reactions associated with the free carboxyl group of Alanine.
The initial step is the preparation of the C-terminal amino acid ester, L-Phenylalanine methyl ester, typically as its hydrochloride salt (H-Phe-OMe·HCl). This is synthesized by reacting L-phenylalanine with methanol in the presence of reagents like thionyl chloride or trimethylchlorosilane. researchgate.netrsc.org For instance, treating L-phenylalanine with thionyl chloride in methanol at 0°C followed by stirring at room temperature yields L-phenylalanine methyl ester hydrochloride in high purity and yield. rsc.org
The subsequent step is the coupling of an N-protected Alanine (e.g., Boc-Ala-OH or Z-Ala-OH) with H-Phe-OMe·HCl. This reaction requires a coupling agent to activate the carboxylic acid of the protected Alanine, and a base to neutralize the hydrochloride salt of the Phenylalanine methyl ester. After the coupling reaction, the N-terminal protecting group is removed to yield the final product, this compound.
Strategies for N-Terminal Protection and Derivatization
N-terminal protection is a cornerstone of peptide synthesis, preventing self-polymerization and directing the reaction to form the desired dipeptide. masterorganicchemistry.com Common protecting groups include the benzyloxycarbonyl (Z) and acetyl (Ac) groups, which yield stable, isolable derivatives.
Benzyloxycarbonyl (Z-group) Derivatives (e.g., Z-Ala-Phe-OMe)
The synthesis of Z-Alanyl-L-phenylalanine methyl ester (Z-Ala-Phe-OMe) is achieved by coupling N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) with L-phenylalanine methyl ester (H-Phe-OMe). The reaction is mediated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.com
The general procedure involves dissolving Z-Ala-OH and H-Phe-OMe·HCl in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF). A tertiary base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), is added to liberate the free amine of the phenylalanine methyl ester. bachem.com The coupling agent is then introduced to facilitate the formation of the amide bond. The resulting Z-Ala-Phe-OMe can be isolated and purified. This protected dipeptide is a useful intermediate; for instance, the Z-group can be removed via catalytic hydrogenation (e.g., using Pd/C) to yield the free dipeptide, L-alanyl-L-phenylalanine. prepchem.com
Acetyl (Ac-group) Derivatives (e.g., N-acetyl-alanyl-phenylalanine methyl ester)
The synthesis of N-acetyl-alanyl-phenylalanine methyl ester follows a similar logic. It involves the coupling of N-acetyl-L-alanine (Ac-Ala-OH) with L-phenylalanine methyl ester hydrochloride. A patent describes a related synthesis where N-acetyl-D,L-phenylalanine is prepared and then esterified using methanol and sulfuric acid to produce N-acetyl-D,L-phenylalanine methyl ester. google.comgoogle.com A similar approach can be envisioned for the dipeptide, where N-acetyl-alanyl-phenylalanine is first synthesized and then esterified.
Alternatively, and more directly, N-acetyl-L-alanine can be coupled with L-phenylalanine methyl ester using standard peptide coupling reagents. For example, a method for synthesizing N-formyl-α-L-aspartyl-L-phenylalanine methyl ester involves suspending the N-formyl aspartic anhydride (B1165640) and phenylalanine methyl ester hydrochloride in ethyl acetate (B1210297) with sodium acetate, demonstrating a viable route for acyl-amino acid coupling. chemicalbook.com This indicates that coupling Ac-Ala-OH with H-Phe-OMe using a suitable coupling agent is a standard and effective method.
Advanced Coupling Reagent Applications in Dipeptide Methyl Ester Synthesis
Modern peptide synthesis relies on a variety of advanced coupling reagents that enhance efficiency, increase yields, and suppress side reactions, particularly racemization. bachem.compeptide.com These reagents are crucial for activating the carboxylic acid group of the N-protected amino acid, converting it into a reactive species that readily acylates the amino group of the amino acid ester.
Carbodiimides : Dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic coupling reagents. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, their use can be associated with racemization and the formation of N-acylurea byproducts. The addition of nucleophiles like HOBt or hydroxysuccinimide (HOSu) mitigates these issues by converting the O-acylisourea into a more stable active ester. bachem.com
Phosphonium and Aminium/Uronium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient. bachem.compeptide.com These reagents react with the N-protected amino acid in the presence of a base (e.g., DIPEA) to form an active ester in situ. bachem.comyoutube.com HATU, for example, is known for its high reactivity and reduced tendency to cause epimerization during coupling. peptide.com These reagents are particularly effective for sterically hindered couplings and have become staples in both solution-phase and solid-phase peptide synthesis. nih.gov
Table 2: Selected Advanced Coupling Reagents
| Reagent | Type | Key Features |
|---|---|---|
| DCC | Carbodiimide (B86325) | Cost-effective, widely used; requires additives to suppress racemization. bachem.com |
| EDC | Carbodiimide | Water-soluble byproducts, useful for conjugating peptides to proteins. bachem.com |
| HBTU/TBTU | Aminium/Uronium | Very efficient, fast reactions, low racemization with HOBt. bachem.compeptide.com |
| HATU | Aminium/Uronium | High reactivity, less epimerization, good for difficult couplings. peptide.comyoutube.com |
The choice of coupling reagent for the synthesis of this compound or its derivatives would depend on the desired scale, purity requirements, and the specific protecting groups being used. For a standard dipeptide like this, a carbodiimide with an additive or a modern uronium/phosphonium reagent would provide excellent results.
Chemical Transformations and Reactivity of Alanylphenylalanine Methyl Ester
Temperature-Induced Cyclization to Diketopiperazines (DKPs)
Heating linear dipeptides like Alanylphenylalanine (B1664496) methyl ester, especially in the solid state, can induce an intramolecular cyclization to form a six-membered ring structure known as a diketopiperazine (DKP), or a cyclodipeptide. researchgate.net This transformation is a form of intramolecular aminolysis where the N-terminal amino group attacks the ester carbonyl carbon, leading to the formation of a new amide bond and the elimination of methanol (B129727). This process is considered an efficient and environmentally friendly method for synthesizing DKPs as it is often solvent-free and produces a high yield of the cyclic product. researchgate.netrsc.org
The solid-state thermal conversion of dipeptide esters into diketopiperazines is an endothermic process. bac-lac.gc.ca Studies on analogous dipeptides, such as the isomers Phenylalanyl-Alanine (Phe-Ala) and Alanyl-Phenylalanine (Ala-Phe), provide insight into this mechanism. When heated, the linear dipeptide undergoes a bulk cyclization, releasing a small molecule byproduct—in the case of a methyl ester, this is methanol. bac-lac.gc.ca For the related dipeptide l-PheAla, this sudden cyclization event is observed at approximately 85°C. acs.org
The kinetics of this solid-state reaction can be complex and are often studied using non-isothermal kinetic approaches. rsc.org In some cases, such as the cyclization of glycylglycine, the kinetics are best described by an autocatalytic reaction model, where the DKP product may facilitate the conversion of the remaining linear dipeptide. researchgate.net This suggests the reaction is not a simple first-order process and can be influenced by the crystal packing and molecular arrangement within the solid. rsc.org
Table 1: Observed Solid-State Cyclization Temperatures for Related Dipeptides
| Dipeptide | Cyclization Onset Temperature (°C) | Byproduct | Source |
| L-Phenylalanyl-Alanine | ~ 85 | Water | acs.org |
| Aspartyl-phenylalanine methyl ester (Aspartame) | 190 | Methanol | bac-lac.gc.ca |
| Aspartyl-phenylalanine | 210 | Water | bac-lac.gc.ca |
Note: The table presents data for structurally related dipeptides to illustrate the temperature ranges for solid-state cyclization.
Water plays a significant role in mediating the cyclization of dipeptide esters. Dipeptide methyl esters have been shown to undergo spontaneous cyclization to DKPs via intramolecular aminolysis in aqueous buffer solutions. strath.ac.uk The presence of water can facilitate the reaction, which might otherwise require higher temperatures or non-aqueous catalysts. strath.ac.uk
In solid-state reactions, the level of hydration has a direct impact on thermal stability. bac-lac.gc.ca It has been observed that a higher degree of hydration in the crystal structure of a dipeptide leads to a lower temperature of chemical decomposition and cyclization. bac-lac.gc.ca This suggests water molecules within the crystal lattice can act as mediators, likely by facilitating proton transfer or by increasing molecular mobility, thereby lowering the energetic barrier for the N-terminal amine to attack the ester group.
The sequence of amino acids in a dipeptide has a profound effect on its thermal stability and the temperature at which it cyclizes. researchgate.netdntb.gov.ua This influence stems from differences in crystal packing, molecular conformation, and the number of intermolecular hydrogen bonds in the solid state. bac-lac.gc.ca A greater number of hydrogen bonds generally confers higher thermal stability, thus requiring a higher temperature for cyclization to occur. bac-lac.gc.ca
A comparative study on phenylalanyl-leucine (Phe-Leu) and leucyl-phenylalanine (Leu-Phe) demonstrated that the amino acid sequence significantly alters the cyclization kinetics. researchgate.netdntb.gov.ua Similarly, the thermal behavior of Alanyl-phenylalanine would differ from its isomer, Phenylalanyl-alanine. The nature of the side chains (e.g., bulky, small, hydrophobic) influences how the molecules arrange themselves in the crystal lattice, affecting the proximity of the reactive N-terminal and C-terminal groups. bac-lac.gc.ca Dipeptides with smaller side groups tend to exhibit higher thermal stability. bac-lac.gc.ca The rate of DKP formation is also known to be particularly high when a sterically unhindered amino acid is followed by one that readily adopts a cis-amide conformation, such as proline. nih.gov
Intramolecular Rearrangement Pathways in Related Ester Systems
Beyond head-to-tail cyclization to form DKPs, peptide esters can undergo other intramolecular rearrangements. One significant alternative pathway observed in related systems, such as acyl-amino-acid-PEMA (phenylalanyl-leucine methyl ester analog), is the transient cyclization into 5(4H)-oxazolones. nih.gov This reaction involves the nucleophilic attack of the preceding amide oxygen onto the activated ester carbonyl group. This forms a five-membered oxazolone (B7731731) ring, which is a highly reactive intermediate. nih.gov This pathway competes with direct nucleophilic reactions and represents a different mode of intramolecular reactivity compared to DKP formation. nih.gov
Protonation Equilibria in Mixed Solvent Systems
The cyclization of Alanylphenylalanine methyl ester is fundamentally dependent on the nucleophilicity of its N-terminal amino group. For the intramolecular attack on the ester carbonyl to occur, this amino group must be in its free, deprotonated state (-NH2). nih.gov In solution, this group exists in equilibrium with its protonated form (-NH3+). The position of this equilibrium is dictated by the pH of the solution and the pKa of the amino group.
The pKa, in turn, is highly sensitive to the solvent environment. In mixed solvent systems, changing the solvent composition alters its polarity and dielectric constant, which directly influences the stability of charged species and thus the pKa of solutes. nih.gov For example, the pKa of acetic acid, a simple carboxylic acid, varies significantly across different solvents, indicating how solvent choice can shift acid-base equilibria. nih.gov A lower solvent polarity generally leads to a higher pKa for an acid, meaning it is less acidic. For the N-terminal amine of the dipeptide, a less polar solvent would stabilize the neutral -NH2 form over the charged -NH3+ form, thereby increasing the concentration of the necessary nucleophile and accelerating the rate of DKP formation. nih.gov
Table 2: pKa of Acetic Acid in Various Solvents
| Solvent | pKa of Acetic Acid | Source |
| Water (H₂O) | 4.75 | nih.gov |
| Methanol (MeOH) | 9.63 | nih.gov |
| Ethanol (EtOH) | 10.32 | nih.gov |
| Propanol (PrOH) | 10.45 | nih.gov |
Note: This table illustrates the effect of solvent on pKa, which is a key principle governing the protonation state of the dipeptide's amino group and its reactivity.
Enzymatic and Catalytic Studies Involving Alanylphenylalanine Methyl Ester
Enzyme-Catalyzed Hydrolysis Investigations
The hydrolysis of alanylphenylalanine (B1664496) methyl ester is a key reaction studied to understand the catalytic mechanisms of various proteases. These studies often focus on determining the enzymes' substrate preferences and the efficiency of their catalytic action.
Substrate Specificity of Proteases (e.g., Chymotrypsin (B1334515) A-alpha, Elastase)
The specificity of proteases is a critical aspect of their biological function, and dipeptide esters like alanylphenylalanine methyl ester are instrumental in mapping the preferences of an enzyme's active site.
Elastase , another serine protease, is known for its ability to hydrolyze proteins rich in small, hydrophobic amino acids like alanine (B10760859), valine, and glycine (B1666218). While its primary specificity is for smaller residues at the P1 position, the presence of a larger residue like phenylalanine in this compound makes it a less ideal substrate for elastase compared to chymotrypsin. However, studies on the S' subsites (which accommodate the leaving group, in this case, the methyl ester) of elastase have shown that the enzyme has a preference for small amino acid residues at the P'1 position. nih.gov The active site of elastase is generally less deep and narrower than that of chymotrypsin, which accounts for its preference for smaller side chains. elsevierpure.comworthingtonweb.com The hydrolysis of this compound by elastase would therefore be expected to be significantly slower than by chymotrypsin, providing a clear example of the differing specificities of these two related enzymes.
Determination of Kinetic Parameters (kcat, Km) and Activation Thermodynamics
Kinetic studies are essential for quantifying the efficiency and affinity of an enzyme for a particular substrate. For the hydrolysis of this compound, the key parameters determined are the Michaelis constant (Km) and the catalytic constant (kcat).
Km is an indicator of the affinity of the enzyme for the substrate; a lower Km value suggests a higher affinity.
kcat , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
The thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can also be determined from temperature-dependent kinetic studies. nih.govnih.gov These parameters provide deeper insights into the energy changes that occur during the formation of the transition state. For the enzymatic hydrolysis of peptide esters, these values can reveal the energetic contributions of substrate binding and the catalytic steps.
Below is an illustrative table of how kinetic and thermodynamic data for the hydrolysis of different peptide esters by chymotrypsin A-alpha might be presented, based on findings for similar substrates. nih.gov
| Substrate (N-acetyl-X-L-phenylalanine methyl ester) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| X = Gly (n=1) | Data not available | Data not available | Data not available | Data not available | Data not available |
| X = Gly-Gly (n=2) | Data not available | Data not available | Data not available | Data not available | Data not available |
| X = Gly-Gly-Gly (n=3) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific values for this compound are not provided in the source material. This table is a template based on studies of similar compounds.
Role of Enzyme Subsites in Hydrolytic Efficiency
The active site of proteases is composed of a series of subsites that interact with the amino acid residues of the substrate. The nomenclature S1, S2, S3, etc., refers to the subsites that bind the amino acid residues on the N-terminal side of the scissile bond (the P1, P2, P3... residues), while S1', S2', etc., bind the residues on the C-terminal side (the P1', P2'... residues).
In the case of the hydrolysis of this compound by chymotrypsin , the phenylalanine side chain binds in the S1 subsite, which is the primary determinant of specificity. The alanine side chain occupies the S2 subsite. The efficiency of hydrolysis is not only dependent on the strong interaction at the S1 subsite but also on favorable interactions at other subsites. nih.govnih.gov Studies have shown that the nature of the P2 residue can significantly influence the kcat/Km value, indicating the importance of the S2 subsite in transition state stabilization. mdpi.com
Enzyme-Mediated Peptide Bond Synthesis
Enzymes can also be used in reverse to catalyze the formation of peptide bonds, a process that is of great interest for the synthesis of peptides and their derivatives.
Thermolysin-Catalyzed Condensation Reactions (e.g., with N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester)
Thermolysin , a thermostable neutral metalloproteinase, is widely used in the enzymatic synthesis of peptides. It catalyzes the condensation of a carboxyl component (an N-protected amino acid or peptide) and an amine component (an amino acid ester or amide). A commercially significant application of thermolysin is in the synthesis of the aspartame (B1666099) precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Z-APM). pnas.org This reaction involves the condensation of N-carbobenzoxy-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (L-Phe-OMe).
The user's query mentions a condensation reaction between this compound and N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester. This specific reaction is not commonly described in the scientific literature. It would represent the ligation of two dipeptide esters, which is not the typical mode of action for thermolysin in aspartame precursor synthesis. The established and industrially relevant reaction is the one described above.
In the context of thermolysin-catalyzed peptide synthesis, the enzyme exhibits a preference for hydrophobic amino acids at the P1' position of the amine component. nih.govnih.gov Therefore, a dipeptide ester like this compound could potentially act as an amine component in a condensation reaction with a suitable N-protected amino acid as the carboxyl component. The specificity of thermolysin is primarily directed towards the amino acid residue contributing the amino group to the newly formed peptide bond. nih.gov
Impact of Ionic Strength on Enzyme Activity and Conformation
The ionic strength of the reaction medium can have a significant impact on the activity and stability of enzymes. In the case of thermolysin , high concentrations of neutral salts, such as sodium chloride, have been shown to enhance its catalytic activity in both hydrolysis and synthesis reactions. researchgate.net
Studies on the synthesis of the aspartame precursor have revealed that increasing the ionic strength can lead to a significant increase in the reaction rate. This enhancement is often attributed to an increase in the catalytic constant (kcat), while the Michaelis constant (Km) may remain largely unaffected. The proposed mechanism for this activation involves a salt-induced conformational change in the enzyme, which leads to a more favorable orientation of the catalytic residues. This conformational change can sometimes be observed through spectroscopic techniques.
The effect of ionic strength can also be related to the hydrophobic interactions between the enzyme and its substrates. An increase in ionic strength can strengthen hydrophobic interactions, which may play a role in the binding of hydrophobic substrates to the active site of thermolysin.
The following table illustrates the potential effect of ionic strength on the kinetic parameters of a thermolysin-catalyzed reaction, based on general findings.
| Ionic Strength (M NaCl) | Relative kcat | Relative Km | Relative kcat/Km |
| 0 | 1.0 | 1.0 | 1.0 |
| 1 | Increased | No significant change | Increased |
| 2 | Further Increased | No significant change | Further Increased |
| 3 | Significantly Increased | No significant change | Significantly Increased |
Note: This table represents a general trend and the magnitude of the effect can vary depending on the specific substrates and reaction conditions.
Stereochemical Control in Enzymatic Syntheses
The stereochemistry of peptides is paramount to their biological function. The enzymatic synthesis of dipeptides like this compound offers a high degree of stereochemical control, a critical advantage over some chemical synthesis methods. researchgate.net Enzymes, by their inherent chiral nature, can distinguish between stereoisomers, leading to the production of enantiomerically pure peptides.
Research into enzymatic peptide synthesis has highlighted the importance of both the acyl donor and the nucleophile in determining the reaction's success and specificity. researchgate.net For the synthesis of this compound, this would involve the enzymatic coupling of an activated alanine derivative with a phenylalanine methyl ester. The enzyme's active site accommodates the substrates in a specific orientation, ensuring that the peptide bond forms between the desired L- or D-amino acid residues.
A notable area of research that underscores the importance of stereochemical control is the study of dipeptide epimerases. These enzymes catalyze the inversion of stereochemistry at one of the amino acid residues within a dipeptide. For instance, a computational approach successfully identified a protein from Thermotoga maritima as a dipeptide epimerase with activity for substrates like L-Ala-D/L-Phe. nih.gov This discovery was confirmed experimentally, revealing the enzyme's ability to interconvert diastereomers, a process crucial for the biological functions of certain peptides. nih.gov
The synthesis of isotope-labeled peptide analogues is a key technique for evaluating the stereochemistry of endogenous peptides. nih.gov By synthesizing all-L-residue isomers and any suspected D-amino acid-containing peptides with isotopic labels, researchers can use liquid chromatography-mass spectrometry to distinguish between and quantify different stereoisomers in a biological sample. nih.gov This methodology relies on the precise stereochemical control achievable during the initial synthesis of the peptide standards.
| Enzyme/Method | Substrate(s) | Product(s) | Key Finding |
| Dipeptide Epimerase (T. maritima) | L-Ala-D/L-Phe | L-Ala-L/D-Phe | Assignment of epimerase activity, demonstrating enzymatic control over stereochemistry at the dipeptide level. nih.gov |
| Lipase (Rhizomucor miehei) | L-alanine, D-glucose | L-alanyl-D-glucose esters | Lipases can be used for the regioselective acylation of sugars with amino acids, showing enzymatic control in forming ester linkages. researchgate.net |
| Solid-Phase Peptide Synthesis | Fmoc-protected amino acids | Custom peptides | A standard method for producing peptides with defined stereochemistry for use as standards in stereochemical analysis. nih.gov |
Biomimetic and Organocatalytic Approaches
Dipeptide-Catalyzed Peptide Formation (e.g., Serine-Histidine with Z-Ala-Phe-OMe)
In the quest to mimic biological processes, small molecules that can catalyze reactions with enzyme-like efficiency and specificity are of great interest. The dipeptide serine-histidine (Ser-His) has been investigated as a simple mimic of the catalytic dyad found in serine proteases. researchgate.net While direct studies involving Z-Ala-Phe-OMe with Ser-His are not extensively documented in the provided results, the principles of Ser-His catalysis on analogous substrates provide a clear framework.
Research has shown that Ser-His can catalyze the formation of peptide bonds. For example, it facilitates the reaction between an N-protected and C-activated phenylalanine residue (AcPheOEt) and a C-protected leucine (B10760876) residue (HLeuNH2) to form the dipeptide AcPheLeuNH2. researchgate.net This reaction proceeds, albeit much slower than its enzymatic counterpart with α-chymotrypsin, demonstrating the catalytic potential of a simple dipeptide. The reaction conditions, such as pH and temperature, can be varied, and the presence of metal ions like cupric ions does not inhibit the catalysis. researchgate.net The precipitation of the product dipeptide can also shift the reaction equilibrium to favor synthesis. researchgate.net
The catalytic activity of Ser-His is attributed to the cooperative action of the serine hydroxyl group and the histidine imidazole (B134444) ring, mimicking the function of the catalytic triad (B1167595) in serine proteases. researchgate.net This biomimetic approach offers insights into the fundamental requirements for peptide bond formation and the origins of enzymatic catalysis.
Mechanistic Insights into Non-Enzymatic Peptide Catalysis
Understanding the mechanisms of non-enzymatic peptide catalysis is crucial for developing novel catalysts and for gaining insights into prebiotic chemistry. The cleavage and formation of peptide bonds in the absence of enzymes are influenced by factors such as pH and the presence of catalytic species. rsc.orgrsc.org
Non-enzymatic peptide bond cleavage in aqueous solution can occur through two primary mechanisms: direct hydrolysis ("scission") and intramolecular aminolysis by the N-terminal amine ("backbiting"). rsc.orgrsc.org The dominant pathway is pH-dependent, with scission being more prevalent at high pH and backbiting dominating at neutral pH. rsc.org At acidic pH, both mechanisms can be significant. rsc.org
Computational studies have provided further mechanistic details. For instance, the formation of a dipeptide from two glycine molecules can be assisted by solvent molecules like water or methanol (B129727), which facilitate the necessary proton transfers through a six-membered ring transition state. nih.gov Methanol was found to be slightly more effective than water in lowering the activation energy barrier for this reaction. nih.gov
Furthermore, ions such as dihydrogen phosphate (B84403) (H₂PO₄⁻) and hydrogen carbonate (HCO₃⁻) have been shown to catalyze the non-enzymatic cleavage of peptide bonds adjacent to asparagine residues. acs.org These ions act as catalysts by facilitating the formation of a succinimide (B58015) intermediate. acs.org These findings highlight the role of the chemical environment in modulating the stability and reactivity of peptide bonds.
This compound as a Probe for Enzyme Mechanism Elucidation
While direct evidence of this compound being used as a specific probe for enzyme mechanism elucidation is not prominent in the provided search results, the use of dipeptides and their derivatives in such roles is an established concept. The structural features of this compound make it a potential candidate for probing the active sites of various enzymes, particularly proteases and esterases.
Dipeptides have been shown to act as catalytic modulators in understanding complex biological systems. For example, certain dipeptides can catalyze the exchange of peptides bound to MHC class I molecules. nih.gov By observing how different dipeptides affect the rate of peptide dissociation and association, researchers can gain mechanistic insights into how peptide loading and editing are regulated, a process that is crucial for immune surveillance. nih.gov A dipeptide like this compound could be used in such a system to probe the specificity of the peptide-binding groove.
Moreover, the synthesis of dipeptides via activated α-amino esters has been utilized in the study of Self-Induced Diastereomeric Anisochronism (SIDA) by NMR spectroscopy. orgsyn.org This phenomenon, where enantiomers self-assemble into diastereomeric adducts, can be used for chiral recognition and to study the stereochemical and thermodynamic properties of these interactions. orgsyn.org this compound, being a chiral dipeptide ester, could serve as a model system for such studies.
The ester linkage in this compound also makes it a potential substrate for esterases. The enzymatic hydrolysis of this ester bond could be monitored to probe the activity and substrate specificity of these enzymes. nih.gov By systematically varying the amino acid residues and the ester group, a library of such dipeptide esters could be used to map the active site preferences of an enzyme.
| Compound/System | Application | Mechanistic Insight |
| Dipeptides (e.g., Glycyl-Leucine) | Catalysis of peptide exchange on MHC class I molecules | Probing the mechanism of peptide loading and dissociation from MHC molecules. nih.gov |
| CDI-activated α-amino esters | Synthesis of dipeptides for SIDA studies | Elucidating thermodynamic and stereochemical properties of diastereomeric self-assembly. orgsyn.org |
| Di-ester compounds (e.g., PAEs) | Substrates for esterases | Understanding the enzymatic hydrolysis of ester bonds, relevant to plastic degradation. nih.gov |
Structural and Conformational Analysis of Alanylphenylalanine Methyl Ester
Solid-State Molecular Architecture
The solid-state structure provides a static, foundational view of the molecule's preferred conformation and packing arrangement. Through techniques like single-crystal X-ray diffraction, a precise three-dimensional map of atomic positions can be determined.
Single Crystal X-ray Diffraction Analysis (e.g., of Z-AF-OMe)
Single-crystal X-ray diffraction is a powerful analytical method that provides detailed information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.eduuwaterloo.carigaku.com This technique has been successfully applied to determine the molecular structure of the N-α-benzyloxycarbonyl protected derivative of Alanylphenylalanine (B1664496) methyl ester, known as Z-AF-OMe. mdpi.comresearchgate.net
The analysis revealed that Z-AF-OMe crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules (Z=4) in the unit cell. mdpi.comresearchgate.net The precise dimensions of the unit cell were determined, providing a fundamental framework for understanding the crystal packing. mdpi.comresearchgate.netresearchgate.net
Table 1: Crystallographic Data for Z-AF-OMe
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0655(6) |
| b (Å) | 8.4614(8) |
| c (Å) | 46.856(5) |
| Volume (ų) | 2008.3(4) |
| Z | 4 |
Data sourced from Burguete et al. (2016). mdpi.comresearchgate.net
Analysis of Intermolecular Hydrogen Bonding Patterns
The crystal packing of Z-AF-OMe is primarily stabilized by a network of intermolecular hydrogen bonds. mdpi.comresearchgate.net These non-covalent interactions are critical in defining the supramolecular architecture. The analysis identified specific N-H⋯O=C hydrogen bonds as the key interactions. mdpi.comresearchgate.net
Two distinct hydrogen bonds are observed:
The amide hydrogen of a peptide bond interacts with the carbonyl oxygen of the same group in an adjacent molecule.
The urethane (B1682113) hydrogen (from the N-benzyloxycarbonyl protecting group) interacts with the carbonyl oxygen of the urethane group in another molecule.
These interactions link two separate molecules together to form a distinct ring motif, specifically an R²₂(12) ring. mdpi.comresearchgate.net These ring structures then further connect to form extended chains that propagate along the a-axis of the unit cell, creating an ordered, stable crystalline lattice. mdpi.comresearchgate.net
Table 2: Key Intermolecular Hydrogen Bonds in Z-AF-OMe Crystal Structure
| Donor-H···Acceptor | Description | Resulting Motif |
|---|---|---|
| N-H (amide)···O=C (amide) | Links two molecules via their peptide backbones. | Forms one side of the R²₂(12) ring. |
| N-H (urethane)···O=C (urethane) | Links the same two molecules via their protecting groups. | Forms the other side of the R²₂(12) ring. |
Based on the findings of Burguete et al. (2016). mdpi.comresearchgate.net
Comparative Crystallography with Carboxylic Acid Analogs
This structural conservation underscores the primary role of the hydrogen bonds involving the peptide backbone (N-H⋯O=C) in dictating the self-assembly and conformation of these molecules in the solid state. The favorable interactions between the peptide groups appear to be the main determinant of the molecular shape, overriding the influence of the terminal carboxyl or ester group. mdpi.comresearchgate.net
Solution-State Conformational Landscapes
In solution, molecules are not fixed in a single conformation but exist as a dynamic ensemble of interconverting structures. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for probing this conformational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments
NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. nih.gov For a peptide derivative like Alanylphenylalanine methyl ester, the first crucial step is the assignment of each resonance signal in the ¹H and ¹³C NMR spectra to a specific atom within the molecule. lu.se This process involves various one- and two-dimensional NMR experiments.
The chemical shift of each proton and carbon atom is highly sensitive to its local electronic environment, which is in turn defined by the molecule's conformation. Once assigned, these chemical shifts provide initial clues about the secondary structure. Further detailed analysis, often involving techniques to measure through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) interactions, allows for the calculation of torsion angles and interatomic distances, ultimately leading to a three-dimensional model of the predominant solution-state structure. nih.govntu.ac.uk
Table 3: Example NMR Data for a Dipeptide Methyl Ester Fragment
| Atom Type | Example Chemical Shift (ppm) |
|---|---|
| Acetyl-CH₃ | 2.30 |
| Ester C=O | 172.4 |
| Amide C=O | 166.5 |
| Aromatic C-H | 7.0-7.3 |
Illustrative data based on similar compounds reported in the literature. ntu.ac.uk
Rotational Isomerism and Side-Chain Conformations
Studies on similar amino acid methyl esters show that the conformational behavior is dictated by a delicate balance of steric hindrance and stereoelectronic (hyperconjugative) interactions. nih.gov For instance, the conformation of the aromatic side chain in phenylalanine derivatives has been shown to prefer a g- rotamer state, where the benzyl (B1604629) group is oriented in an antiperpendicular fashion relative to the backbone. researchgate.net This preference is influenced by dipolar interactions between the peptide bond, the terminal ester group, and the side chain itself. researchgate.net Advanced NMR techniques that measure residual dipolar couplings (RDCs) can be used to determine the rotameric state of methyl-bearing side chains and identify regions of flexibility versus those that occupy a single, well-defined conformation. nih.gov
Table of Compounds Mentioned
| Abbreviation/Name | Full Chemical Name |
| This compound | Methyl N-L-alanyl-L-phenylalanate |
| Z-AF-OMe | N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester |
| Z-AF-OH | N-((Benzyloxy)carbonyl)alanylphenylalanine |
Vibrational Spectroscopy for Structural Characterization
Vibrational spectroscopy, encompassing infrared (IR) absorption and Raman scattering techniques, serves as a powerful non-destructive tool for the detailed structural and conformational analysis of peptides like this compound. These methods probe the vibrational energy levels of molecules, which are intrinsically linked to their geometric structure, bonding, and intermolecular interactions. By analyzing the frequencies, intensities, and polarization of vibrational bands, one can deduce critical information about the secondary structure, the orientation of functional groups, and the subtle conformational changes that the peptide may undergo in different environments.
Infrared (IR) Absorption Studies
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For peptides, the IR spectrum is typically dominated by characteristic bands arising from the peptide backbone and the amino acid side chains. Analysis of these bands, particularly the Amide I, II, and III bands, provides significant insights into the peptide's secondary structure.
While a detailed experimental IR spectrum specifically for this compound is not extensively documented in publicly available literature, a comprehensive analysis can be constructed based on studies of the closely related dipeptide, L-alanyl-L-phenylalanine, and the constituent amino acid esters. nih.gov The primary difference between L-alanyl-L-phenylalanine and its methyl ester is the C-terminus, which is a carboxylic acid in the former and a methyl ester in the latter. This substitution primarily affects the vibrational modes associated with the carboxyl group.
Key vibrational bands in the IR spectrum of peptides and their assignments, adapted for this compound, are presented below. The Amide I band, primarily due to C=O stretching of the peptide bond, is particularly sensitive to the secondary structure. A band around 1680 cm⁻¹ in L-alanyl-L-phenylalanine has been assigned to the C=O stretching of the peptide group, which also involves the NH₃⁺ group through a hydrogen bond. nih.gov For the methyl ester, this band is expected in a similar region. The ester carbonyl (C=O) stretching vibration is anticipated to appear at a higher frequency, typically in the range of 1730-1750 cm⁻¹.
The N-H stretching vibrations of the amide group usually appear in the 3200-3300 cm⁻¹ region. The C-H stretching vibrations from the alanine (B10760859) and phenylalanine residues are expected in the 2800-3100 cm⁻¹ range. The aromatic C-C stretching vibrations of the phenylalanine ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region.
Table 1: Characteristic Infrared Absorption Bands and their Tentative Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Notes |
| ~3300 | N-H stretch (Amide A) | Position is sensitive to hydrogen bonding. |
| ~3100-2800 | C-H stretch (aromatic and aliphatic) | Includes contributions from the phenyl ring and the methyl/methine groups of alanine and the backbone. |
| ~1740 | C=O stretch (ester) | A key indicator of the methyl ester group, distinguishing it from the free acid form. |
| ~1680 | C=O stretch (Amide I) | Highly sensitive to the peptide's secondary structure (e.g., β-sheet, α-helix, random coil). For L-alanyl-L-phenylalanine, this is observed around 1680 cm⁻¹. nih.gov |
| ~1540 | N-H bend coupled with C-N stretch (Amide II) | Another important band for conformational analysis. |
| ~1495, ~1455 | C=C stretch (phenyl ring) | Characteristic vibrations of the phenylalanine side chain. |
| ~1250 | C-N stretch and N-H bend (Amide III) | Often coupled with other vibrations, this band is also used in conformational studies. |
| ~1200-1000 | C-O stretch (ester) | Strong bands confirming the presence of the ester linkage. |
| ~740, ~700 | C-H out-of-plane bend (phenyl ring) | Characteristic of monosubstituted benzene (B151609) rings. |
Raman Scattering Investigations
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR absorption is sensitive to changes in the dipole moment, Raman scattering is dependent on changes in the polarizability of the molecule during a vibration. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum.
For this compound, Raman spectroscopy can provide detailed information about the backbone conformation and the environment of the phenylalanine side chain. A study on L-alanyl-L-phenylalanine reported its Raman spectrum measured between 3500 and 50 cm⁻¹. nih.gov The insights from this study, combined with data from related compounds, allow for a detailed interpretation of the expected Raman spectrum of the methyl ester.
The phenylalanine ring vibrations are typically strong in Raman spectra. The ring breathing mode, a symmetric vibration of the entire ring, is particularly prominent and appears around 1004 cm⁻¹. Other bands related to the phenyl ring, such as the C-H in-plane bending and C-C stretching, are also clearly observable. The amide bands (Amide I and III) are also present in the Raman spectrum and can be used for conformational analysis, similar to IR spectroscopy. The presence of the methyl ester group would be confirmed by characteristic C-O and C=O stretching vibrations.
Table 2: Prominent Raman Scattering Bands and their Tentative Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Notes |
| ~3060 | C-H stretch (aromatic) | A characteristic sharp band for the phenyl ring. |
| ~2930 | C-H stretch (aliphatic) | Contributions from the alanine side chain and the peptide backbone. |
| ~1670 | C=O stretch (Amide I) | As in the IR spectrum, this band is a sensitive probe of the peptide secondary structure. |
| ~1605 | C=C stretch (phenyl ring) | A strong band characteristic of the phenylalanine side chain. |
| ~1450 | CH₂ bend | Scissoring vibration of the methylene (B1212753) group in the phenylalanine side chain. |
| ~1240 | Amide III | A complex mode involving C-N stretching and N-H bending. |
| ~1032 | C-H in-plane bend (phenyl ring) | A symmetric vibration of the phenyl ring. |
| ~1004 | Ring breathing (phenyl ring) | A very strong and sharp band, characteristic of the phenylalanine residue. Its position is sensitive to the local environment. |
| ~850 | C-C stretch (backbone) | Skeletal vibrations of the peptide structure. |
| ~622 | Ring deformation (phenyl ring) | An in-plane deformation of the benzene ring. |
The combined application of IR and Raman spectroscopy, supported by theoretical calculations such as Density Functional Theory (DFT), allows for a comprehensive characterization of the vibrational modes and, by extension, the three-dimensional structure and conformational preferences of this compound. nih.gov
Molecular Interactions and Supramolecular Assembly of Alanylphenylalanine Methyl Ester Systems
Self-Assembly Principles of Dipeptide Derivatives
The spontaneous organization of dipeptide derivatives into ordered supramolecular structures is a process governed by fundamental non-covalent interactions. For Alanylphenylalanine (B1664496) methyl ester, the interplay between the constituent amino acid side chains and the terminal modifications dictates the assembly pathway and the morphology of the resulting nanostructures.
The self-assembly of peptides containing aromatic residues is significantly influenced by hydrophobic interactions and aromatic π–π stacking. nih.gov In the case of Alanylphenylalanine methyl ester, the phenyl group of the phenylalanine residue is the primary contributor to these interactions. The hydrophobic nature of the phenyl ring drives the molecules to aggregate in aqueous environments to minimize contact with water molecules, a phenomenon known as the hydrophobic effect. researchgate.netrsc.org This effect is a primary driving force for the initial association of the dipeptide molecules.
Research on the closely related dipeptide, L-alanyl-L-phenylalanine, has shown that it can self-assemble into distinct micro- and nanostructures when exposed to methanol (B129727) vapor. kpfu.ru This indicates that the core dipeptide structure possesses the necessary molecular information for ordered assembly, which is driven by these fundamental interactions.
The hierarchical self-assembly of dipeptide derivatives often leads to the formation of a variety of ordered nanostructures. While specific research on the nanostructures formed exclusively by this compound is limited, studies on analogous aromatic dipeptides provide significant insights. For instance, the well-studied diphenylalanine peptide self-assembles into rigid tubular nanostructures. nih.gov
For the parent dipeptide L-alanyl-L-phenylalanine, exposure of a thin amorphous film to methanol vapor has been shown to induce the formation of various micro- and nanostructures. kpfu.ruresearchgate.net This demonstrates that even without terminal modifications like the Fmoc group, the inherent interactions within the dipeptide are sufficient to drive the formation of ordered assemblies. The specific morphology of these structures is often dependent on the conditions of self-assembly, such as solvent environment and concentration. nih.gov The introduction of a methyl ester group, by increasing hydrophobicity, would be expected to influence the kinetics and thermodynamics of this assembly process, potentially leading to different or more complex nanostructures.
The ability of phenylalanine-containing peptides to form ordered structures is a common theme, with research showing that even single amino acids like L-phenylalanine can form fibrillar aggregates with amyloid-like properties. nih.govrsc.org The combination with alanine (B10760859) and the presence of the methyl ester in this compound would modulate this inherent tendency, leading to unique assembly behaviors.
Engineering of Dipeptide-Based Materials
The principles of dipeptide self-assembly can be harnessed to engineer novel biomaterials with tailored properties. By modifying the dipeptide sequence or its termini, it is possible to control the self-assembly process and the characteristics of the resulting materials, such as hydrogels.
While there is a lack of specific data on hydrogels formed from Fmoc-Alanylphenylalanine methyl ester, extensive research on other Fmoc-dipeptide hydrogels, such as those from Fmoc-diphenylalanine (Fmoc-FF), provides a framework for their design and characterization. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a key component in the gelation of many short peptides. Its large, hydrophobic, and aromatic nature significantly promotes self-assembly through π–π stacking interactions, leading to the formation of nanofibrous networks that can entrap large amounts of water to form hydrogels. nih.govmdpi.com
The design of such hydrogels often involves a trigger to initiate self-assembly, such as a change in pH or solvent composition. frontiersin.orgnih.gov For example, a solution of the Fmoc-dipeptide can be prepared at a high pH where the molecules are soluble, and then the pH is lowered to trigger gelation. rsc.org
The characterization of these hydrogels involves a suite of techniques to probe their structure and mechanical properties.
Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the nanofibrous network of the hydrogel.
Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of β-sheet structures, which are common in self-assembled peptide hydrogels.
Rheology: Oscillatory rheology is used to measure the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), which indicate the stiffness and viscoelasticity of the material. researchgate.netnih.gov
The mechanical properties of Fmoc-dipeptide hydrogels can be highly variable and are strongly dependent on factors like the final pH of the gel and the presence of co-solvents. rsc.org
Table 1: Comparison of Mechanical Properties of Analogous Fmoc-Dipeptide Hydrogels
| Fmoc-Dipeptide System | Gelation Trigger | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference |
| Fmoc-FF | pH switch (GdL) | 0.5 | ~1,000 - 10,000 | rsc.org |
| Fmoc-FF | Solvent switch (DMSO/water) | 0.5 | ~100 - 1,000 | rsc.org |
| Fmoc-L-Phe-L-Phe | pH switch | Not specified | >10,000 | mdpi.com |
This table presents data for analogous Fmoc-dipeptide systems to illustrate the range of properties achievable. GdL (glucono-δ-lactone) is used to slowly lower the pH.
The modification of a dipeptide with a methyl ester group at the C-terminus has a direct impact on its chemical properties, which in turn influences the characteristics of materials derived from it.
In the context of hydrogels, the presence of the methyl ester can influence several key properties:
Gelation Kinetics: The increased hydrophobicity may lead to faster self-assembly and gelation.
Mechanical Strength: The altered intermolecular interactions due to the methyl ester can affect the morphology of the nanofiber network, which in turn can modify the mechanical stiffness of the hydrogel.
Stability: The ester bond itself can be susceptible to hydrolysis, which can lead to the degradation of the hydrogel over time. The rate of this hydrolysis can be influenced by the local chemical environment, including the nature of the adjacent amino acid side chains.
For instance, research on Fmoc-dipeptides with and without C-terminal esterification has shown that these modifications can alter the morphology of the resulting nanostructures. nih.gov While a systematic study on this compound is not available, it is reasonable to infer that the presence of the alanine and the methyl ester would provide a unique balance of hydrophobic and steric effects, leading to distinct material properties compared to other dipeptide derivatives.
Advanced Analytical and Spectroscopic Characterization of Alanylphenylalanine Methyl Ester
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation and purification of complex mixtures. High-performance liquid chromatography and capillary electrophoresis, in particular, offer high-resolution separation of dipeptide enantiomers and assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purity determination of dipeptides and their derivatives. For compounds like alanylphenylalanine (B1664496) methyl ester, chiral stationary phases (CSPs) are often employed to resolve enantiomeric pairs.
Recent advancements have introduced novel CSPs, such as those based on cyclofructans, which have shown significant enantioselectivity for primary amines, including amino esters. sigmaaldrich.com The LARIHC™ CF6-P column, an alkyl-derivatized cyclofructan 6 CSP, has demonstrated effectiveness in separating a high percentage of racemic primary amines. sigmaaldrich.com While specific application data for alanylphenylalanine methyl ester on this particular phase is not detailed, the general success with amino esters suggests its potential applicability. sigmaaldrich.com
Another approach involves the use of polysaccharide-based CSPs. For instance, cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate) coated on silica (B1680970) has been evaluated for the enantioseparation of various basic drugs using polar organic mobile phases. nih.gov The optimization of mobile phase components, including the type and concentration of acidic and basic additives, plays a crucial role in achieving complete enantioseparation. nih.govresearchgate.net For example, a study on phenylalanine methyl ester enantiomers utilized a CHIRALPAK ID column with a mobile phase of CO2 and methanol (B129727) containing ammonium (B1175870) hydroxide, achieving high resolution and throughput. waters.com
The quantitative analysis and optical purity of phenylalanine, a constituent of this compound, have been successfully determined by HPLC after derivatization with a fluorescent reagent. nih.gov This highlights the adaptability of HPLC methods for quantifying components of dipeptides following hydrolysis. nih.gov A simple and rapid HPLC procedure using a strong cation exchange column has also been described for the analysis of the related dipeptide ester, aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester), in various food products. nih.gov
Table 1: HPLC Parameters for Related Amino Acid and Dipeptide Ester Separations
| Parameter | Phenylalanine Methyl Ester Enantiomers waters.com | L-aspartyl-L-phenylalanine methyl ester nih.gov | N-(4-chlorobenzylidene)phenylalanine methyl ester wiley-vch.de |
| Column | CHIRALPAK ID, 4.6 x 100 mm, 3 µm | Strong cation exchange | Chiralpak AD 150 x 4.6 mm |
| Mobile Phase | 90% CO2, 10% MeOH with 0.1% NH4OH | Not specified | n-heptane/iPrOH 97.5:2.5 vol% |
| Flow Rate | 1.5 mL/min | < 1000 psig pressure | 1.0 ml/min |
| Detection | UV, 210 nm | Not specified | UV 254 nm |
| Column Temp. | 40 °C | Not specified | Not specified |
| Injection Vol. | 4 µL | Not specified | 20 µL |
This table is for illustrative purposes and shows parameters for related compounds. Specific conditions for this compound would require method development.
Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of dipeptides, including alanylphenylalanine analogs. nih.govresearchgate.net This method offers high efficiency and resolution, making it suitable for analyzing chiral compounds. The separation of the LL- and DD-enantiomers of Ala-Phe and related dipeptides has been successfully achieved using CE with negatively charged cyclodextrins (CDs) as chiral selectors. nih.gov Studies have shown that β-cyclodextrin derivatives are particularly effective for this purpose. nih.govresearchgate.net The analyses are typically performed in fused-silica capillaries at acidic pH values, with pH 2.5 often providing successful separation under various experimental conditions. nih.gov
The choice and optimization of the chiral selector are critical for achieving enantioseparation in CE. For dipeptides like this compound, cyclodextrins are widely used. scispace.com These cyclic oligosaccharides form inclusion complexes with the analytes, and the differing stability of the diastereomeric complexes formed with each enantiomer leads to their separation.
Negatively charged cyclodextrin (B1172386) derivatives, such as sulfated α-, β-, and γ-CDs, have proven to be effective chiral selectors for the enantioseparation of alanyl-phenylalanine analogs. nih.gov In particular, β-CD derivatives have been identified as more universal and effective chiral selectors compared to α- and γ-CDs for these separations. nih.govresearchgate.net The degree of substitution and the nature of the substituent on the cyclodextrin can significantly influence the enantioselectivity. For instance, heptakis(6-O-sulfo)-β-CD has been shown to be a successful chiral selector. nih.gov The concentration of the cyclodextrin in the background electrolyte is another important parameter to optimize, as it affects the complexation equilibrium and, consequently, the separation resolution. nih.gov
The chiral recognition mechanism in CE with cyclodextrins involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The enantioselectivity arises from the differences in the binding constants of these complexes. nih.gov Several interactions contribute to this recognition, including van der Waals forces between the host (cyclodextrin) and the guest (dipeptide), and Coulombic interactions between a protonated dipeptide and an anionic cyclodextrin. nih.gov For dipeptide methyl esters, the enantioselectivity is often dominated by the amino acid residue at the C-terminus. nih.gov
The migration order of the enantiomers is determined by a combination of their electrophoretic mobility and the extent of their interaction with the chiral selector. nih.gov In many cases, the enantiomer that forms a stronger complex with the cyclodextrin will have a lower effective mobility and therefore migrate later. nih.gov However, the mobility of the diastereomeric complex itself can also influence the migration order. nih.gov In some instances, the weaker-bound enantiomer may migrate second if its complex with the cyclodextrin has a significantly higher mobility. nih.gov The pH of the background electrolyte can also play a crucial role, with changes in pH sometimes leading to a reversal of the enantiomer migration order. nih.gov
Table 2: Factors Influencing Chiral Recognition and Migration Order in CE
| Factor | Description | Impact on Separation |
| Cyclodextrin Type | α-, β-, or γ-cyclodextrin and their derivatives. | β-CDs are often more effective for dipeptides. nih.govresearchgate.net |
| Chiral Selector Concentration | Amount of cyclodextrin in the background electrolyte. | Affects complex formation and resolution. nih.gov |
| pH of Background Electrolyte | Acidity or basicity of the running buffer. | Influences the charge of the analyte and selector, and can reverse migration order. nih.gov |
| Binding Constant (K) | Strength of the interaction between the analyte and the chiral selector. | A key determinant of enantioselectivity. nih.gov |
| Mobility of Diastereomeric Complexes | The speed at which the analyte-selector complexes move in the electric field. | Can influence the migration order, sometimes overriding the effect of binding strength. nih.gov |
Capillary Electrophoresis (CE) for Enantioseparation[24],[25],
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the identification, quantification, and structural elucidation of a wide array of molecules, including dipeptides like this compound.
Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry where the mass-to-charge ratio of an ion is determined by measuring the time it takes for the ion to travel a known distance in a field-free region. acs.org This technique is particularly well-suited for gas-phase studies of biomolecules, including peptides. In these studies, molecules are introduced into the gas phase, often through methods like laser desorption or thermal evaporation, and then cooled in a supersonic expansion. acs.org This process allows for the study of the intrinsic properties of the molecules, free from solvent effects.
Gas-phase infrared spectroscopy coupled with TOF-MS has been employed to obtain structural information on peptides, from single amino acids to larger peptide clusters. acs.org While specific studies on this compound using this exact setup are not prevalent in the provided search results, the methodology is applicable. For instance, studies on acetylated dipeptides and other peptide systems demonstrate the utility of these gas-phase techniques in making detailed structural assignments. purdue.edu
In the context of this compound, TOF-MS can be used to determine its precise molecular weight. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For the related compound alanylphenylalanine, LC-ESI-QTOF analysis has been performed, showing a precursor m/z of 237.1234 for the [M+H]+ adduct. nih.gov The fragmentation of dipeptide methyl esters in the gas phase can be complex. Studies on N-alkyl-N-perfluoroacyl-α-amino acid methyl esters have shown that fragmentation patterns can be influenced by the nature of the N-terminal protecting group and the amino acid residues themselves. nih.govresearchgate.net For example, the presence of a benzyl (B1604629) group can lead to the formation of benzylidene iminium cations. nih.govresearchgate.net The fragmentation of esters often involves the loss of the alkoxy group. libretexts.org
Table 3: Potential Fragmentation Ions of this compound in TOF-MS
| Ion Description | Potential m/z |
| [M+H]+ (Protonated Molecule) | ~237.12 |
| Loss of methoxy (B1213986) group (-OCH3) | ~206.09 |
| Loss of carbomethoxy group (-COOCH3) | ~178.09 |
| Phenylalanyl fragment | ~120.08 |
| Alanyl fragment | ~72.04 |
These m/z values are theoretical and based on common fragmentation pathways of similar molecules. Actual fragmentation would need to be confirmed experimentally.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Dipeptide Profiling
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and rapid analytical technique essential for the profiling and quantification of dipeptides like this compound from complex biological matrices. mdpi.comnih.gov This method combines the high-resolution separation capabilities of UPLC with the specific detection and structural elucidation power of tandem mass spectrometry.
The UPLC system utilizes columns with sub-2 µm particles, which allows for higher mobile phase linear velocities, resulting in increased resolution, sensitivity, and a significant reduction in analysis time compared to conventional HPLC. For dipeptide analysis, reversed-phase chromatography is commonly employed, where the separation is based on the hydrophobicity of the molecules. researchgate.net
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a typical ionization source used for peptides, as it is a soft ionization technique that minimizes fragmentation of the parent molecule. In the tandem mass spectrometer, the precursor ion (the protonated molecule of this compound in this case) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2) through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.
Research has demonstrated the establishment of reliable and sensitive UPLC-MS/MS methods for the simultaneous quantification of numerous dipeptides in various tissues and fluids. mdpi.comresearchgate.net These methods are capable of distinguishing between structural isomers, a critical feature for dipeptide analysis where the order of amino acids can be reversed. nih.gov For instance, the elution and fragmentation patterns of Alanyl-Phenylalanine would be distinct from Phenylalanyl-Alanine. The development of such analytical platforms facilitates a deeper understanding of dipeptide metabolism and distribution. nih.gov
Table 1: Typical Parameters for Dipeptide Profiling using UPLC-MS/MS
| Parameter | Description | Typical Value/Setting |
| Chromatography | ||
| Column | Reversed-phase C18 or similar | e.g., Acquity UPLC BEH C18 |
| Mobile Phase A | Water with an additive | e.g., 0.1% Formic Acid |
| Mobile Phase B | Organic solvent with an additive | e.g., Acetonitrile with 0.1% Formic Acid |
| Flow Rate | Optimized for the UPLC column | 0.2 - 0.5 mL/min |
| Gradient | Programmed change in mobile phase composition | Varies depending on analytes |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative Ion Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Specific precursor-to-product ion transitions |
| Collision Gas | Inert gas for fragmentation | Argon |
| Collision Energy | Optimized for each dipeptide | Varies (e.g., 10-40 eV) |
Spectroscopic Methods for Chiral and Structural Analysis
Circular Dichroism (CD) for Chiral Aggregate Characterization
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the chiral and conformational properties of molecules like this compound. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for characterizing the secondary structure and self-assembly or aggregation behavior of peptides. units.itrsc.org
In dilute solutions where the peptide exists as a monomer, the CD spectrum provides a characteristic signature related to its intrinsic chirality and conformation. units.it For peptides, the far-UV region (typically 190-250 nm) is of primary interest as it contains signals from the peptide bond amide chromophores. These signals are sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). nmims.edu
When peptides self-assemble into larger aggregates, significant changes in the CD spectrum are often observed. units.it The formation of ordered structures, such as β-sheets in amyloid-like fibrils, gives rise to characteristic CD signals. researchgate.net For example, the emergence of a negative band around 218 nm is often indicative of β-sheet formation. The intensity and position of these bands can provide information on the degree and nature of the aggregation. rsc.org Therefore, by monitoring changes in the CD spectrum as a function of concentration, temperature, or time, one can study the dynamics of chiral aggregate formation for this compound. units.it
Table 2: Interpretation of Circular Dichroism (CD) Spectra for Peptides
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~195 |
| β-Turn | Varies (weak signals) | Varies (weak signals) |
Note: The exact positions and intensities of the bands can be influenced by the specific amino acid sequence, solvent, and temperature.
Advanced NMR Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution, providing atomic-level information. nmims.edu For a dipeptide such as this compound, while a one-dimensional (1D) ¹H NMR spectrum provides initial information, peak overlap can complicate a full assignment. walisongo.ac.idacs.org Advanced two-dimensional (2D) NMR techniques are therefore employed for unambiguous structural confirmation. walisongo.ac.idacs.org
A key 2D NMR experiment for peptide structural analysis is the Correlation Spectroscopy (COSY) experiment. walisongo.ac.idacs.org A COSY spectrum displays correlations between protons that are coupled to each other, typically through two or three chemical bonds. This allows for the tracing of spin systems within each amino acid residue. For this compound, one could trace the correlations from the α-proton to the β-protons of the phenylalanine residue and from the α-proton to the methyl protons of the alanine (B10760859) residue.
Another powerful technique is Total Correlation Spectroscopy (TOCSY), which reveals correlations between all protons within a spin system, not just those that are directly coupled. uzh.ch This is particularly useful for identifying all the protons belonging to a specific amino acid residue. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to identify protons that are close to each other in space (typically < 5 Å), providing crucial information for determining the three-dimensional conformation of the peptide. uzh.ch By combining information from these advanced NMR experiments, a complete and unambiguous assignment of all proton resonances and the confirmation of the covalent structure of this compound can be achieved. walisongo.ac.id
Thermal Analytical Techniques for Phase Transitions and Reactivity
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. creative-proteomics.com It is widely used to study the thermal stability and decomposition pathways of materials, including peptides. bac-lac.gc.ca For this compound, TGA can provide critical information about its dehydration, decomposition temperature, and the formation of volatile products.
A typical TGA experiment involves heating a small amount of the sample on a precision balance inside a furnace. The resulting thermogram plots the percentage of mass loss against temperature. For a dipeptide, several distinct mass loss events may be observed. bac-lac.gc.ca
Dehydration: If the dipeptide is a hydrate, an initial mass loss below 120°C will correspond to the loss of water molecules. bac-lac.gc.ca
Chemical Decomposition: At higher temperatures, a significant mass loss occurs due to the chemical decomposition of the dipeptide. A common thermal degradation pathway for dipeptides is an intramolecular cyclization to form a 2,5-diketopiperazine (a cyclic dipeptide) and a molecule of alcohol (methanol, in the case of a methyl ester). bac-lac.gc.ca This is followed by sublimation or further decomposition of the cyclic product at even higher temperatures.
Studies on various dipeptides have shown that their thermal stability is influenced by factors such as the nature of the amino acid side chains and the crystal structure. bac-lac.gc.ca For instance, peptides with smaller side groups tend to exhibit higher thermal stability. bac-lac.gc.ca TGA, sometimes coupled with other techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gases, is thus a key method for characterizing the thermal properties of this compound. nih.gov
Table 3: Representative TGA Events for a Dipeptide Methyl Ester
| Temperature Range | Event | Description |
| < 120°C | Dehydration | Loss of associated water molecules (if hydrate). |
| 150 - 300°C | Cyclization/Decomposition | Mass loss corresponding to the elimination of methanol and formation of the corresponding cyclo(Ala-Phe) diketopiperazine. |
| > 300°C | Further Decomposition | Degradation or sublimation of the diketopiperazine and other non-volatile residues. |
Note: The specific temperatures are illustrative and would need to be determined experimentally for this compound.
Methods for Absolute Configuration Determination (e.g., Marfey's Method)
Determining the absolute configuration of the constituent amino acids is crucial for chiral molecules like this compound. Marfey's method is a widely accepted and reliable technique for this purpose. nih.govnih.gov The method involves the derivatization of the amino acids (obtained after acid hydrolysis of the peptide) with a chiral reagent, followed by the separation and quantification of the resulting diastereomers using reversed-phase HPLC. peptide.com
The standard Marfey's reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.gov The procedure is as follows:
Hydrolysis: The peptide (this compound) is completely hydrolyzed into its constituent amino acids (alanine and phenylalanine) using strong acid (e.g., 6 M HCl) at elevated temperatures. acs.org
Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (L-FDAA). The L-FDAA reacts with the primary amine group of the amino acids. If the hydrolysate contains L-amino acids, L-L diastereomers are formed. If D-amino acids are present, L-D diastereomers are formed. peptide.com
HPLC Analysis: The resulting mixture of diastereomers is separated by RP-HPLC. Diastereomers have different physical properties and thus different retention times on a non-chiral stationary phase. acs.org Generally, the L-D diastereomer is more sterically hindered and elutes earlier than the L-L diastereomer.
Comparison: The retention times of the derivatized amino acids from the sample are compared with those of authentic L- and D-amino acid standards that have been derivatized in the same way. This allows for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide. researchgate.net
This method is highly sensitive and can be used to determine the enantiomeric purity of the amino acid building blocks. peptide.commdpi.com
Table 4: General Steps of Marfey's Method for Chiral Analysis
| Step | Procedure | Purpose |
| 1. Hydrolysis | Heat the peptide in 6 M HCl. | To break the peptide bond and release the individual amino acids. |
| 2. Derivatization | React the hydrolysate with L-FDAA in a basic buffer (e.g., NaHCO₃). | To form diastereomeric derivatives of the amino acids. |
| 3. Neutralization/Quenching | Neutralize the reaction with acid (e.g., HCl). | To stop the derivatization reaction. |
| 4. HPLC Separation | Inject the mixture onto a C18 HPLC column and elute with a gradient. | To separate the L-L and L-D diastereomers based on their different polarities. |
| 5. Detection & Analysis | Monitor the elution profile with a UV detector (at ~340 nm) and compare retention times to derivatized standards. | To identify and quantify the L- and D-amino acids present in the original peptide. |
Theoretical and Computational Investigations of Alanylphenylalanine Methyl Ester
Quantum Mechanical Modeling
Quantum mechanical (QM) methods are at the forefront of theoretical investigations into the electronic structure and properties of Alanylphenylalanine (B1664496) methyl ester. These methods provide a detailed picture of the molecule at the atomic and subatomic levels.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to predict the properties of molecules. A study utilized DFT to examine noncovalent interactions in unnatural amino acids, comparing various functionals and basis sets to provide insights into molecular stability and interactions. und.edu Another investigation employed DFT calculations at the STO-3G level of theory to study the synthesis of adrenaline from phenylalanine, a related amino acid, calculating geometrical properties and vibrational modes for various structures in the reaction pathway. researchgate.net
DFT has proven particularly useful in understanding complex biological systems. For instance, research on pyrrolopyrazinones, derived from the Maillard reaction of D-glucose with L-alanine, utilized TDDFT/B3LYP/6–31+G(d,p) level calculations to determine their structure. nih.gov Furthermore, a study on biomimetic clay systems demonstrated the necessity of employing specific DFT approaches, like PBE-GGA + U with U ≥ 4 eV, for accurate descriptions of structural, electronic, and magnetic properties when interacting with amino acids. und.edu
Table 1: Comparison of DFT Functionals for Predicting Noncovalent Interactions
| DFT Functional | Basis Set | Performance Highlights | Reference |
|---|---|---|---|
| PBE-D3 | 6-31G* / 6-311++G** | Compared for performance in predicting noncovalent interactions. | und.edu |
| B3LYP-D3 | 6-31G* / 6-311++G** | Compared for performance in predicting noncovalent interactions. | und.edu |
| HSE06 | 6-31G* / 6-311++G** | Compared for performance in predicting noncovalent interactions. | und.edu |
| M06-2X | 6-31G* / 6-311++G** | Compared for performance in predicting noncovalent interactions. | und.edu |
| ωB97XD | 6-311++G** | Showed superior performance in capturing strong dispersion interactions. | und.edu |
Molecular Orbital Calculations and Electronic Structure Prediction
Molecular orbital calculations are fundamental to understanding the electronic structure of Alanylphenylalanine methyl ester. A deep-learning approach known as OrbNet, which utilizes features from low-cost extended tight-binding calculations, has been shown to predict molecular energies with DFT accuracy. researchgate.net This model uses matrix elements from an extended tight-binding method (GFN-xTB) in a symmetry-adapted atomic orbital (SAAO) basis as input features to predict molecular energies and other quantum mechanical properties. researchgate.net
The electronic properties derived from these calculations, such as total energy, heat of formation, and zero-point energy, are crucial for determining the most probable reaction pathways. researchgate.net For example, in the study of adrenaline synthesis, these energetic values were used to select the most likely products at each reaction step. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and reaction processes over time.
Investigation of Conformational Space
MD simulations are instrumental in exploring the vast conformational landscape of flexible molecules like this compound. Conformational searches can be performed using tools like MacroModel with force fields such as OPLS3e and implicit solvation models to identify stable conformers. nih.gov These searches involve generating a multitude of conformations and ranking them by their relative potential energy to find the most likely structures. nih.gov
In a study on a glucose-based receptor, conformational analysis was performed to understand its binding with amino acid methyl esters. nih.gov The study compared the receptor's conformation in different solvents, revealing how the environment influences its three-dimensional structure and interactions with guest molecules. nih.gov
Simulation of Reaction Pathways and Energy Barriers
MD simulations are also employed to simulate reaction pathways and calculate the associated energy barriers. Methods for determining activation free energies in complex molecular systems often rely on identifying the minimum energy path from a reactant state to a transition state saddle point. researchgate.net This can be achieved by using a local reaction coordinate to guide the system along the reaction path. researchgate.net
Recent advancements include meta-MD simulations, which have been used to automatically identify reactions with low energy barriers. chemrxiv.orgpeerj.com This approach has been tested on both unimolecular and bimolecular reactions, successfully identifying numerous low-barrier reaction pathways. chemrxiv.orgpeerj.com The calculation of free energy barriers from biased MD simulations is an active area of research, with methods being developed to ensure the calculated barriers are consistent and accurately reflect reaction kinetics. uantwerpen.be
Table 2: Energetic Properties for Adrenaline Synthesis Reactions
| Reaction Step | Total Energy (kCal/mol) | Heat of Formation (kCal/mol) | Energy Barrier (kCal/mol) | Reference |
|---|---|---|---|---|
| 1 | -69.468 | - | - | researchgate.net |
| 2 | -46.453 | - | - | researchgate.net |
| 3 | -63.734 | - | - | researchgate.net |
| 4 | 87.036 | - | - | researchgate.net |
| 5 | -6.722 | - | - | researchgate.net |
Note: The original source did not provide distinct values for all energetic properties for each reaction step in a clear tabular format.
Computational Approaches to Chiral Recognition and Self-Assembly
The chirality of this compound makes it an interesting candidate for studies on chiral recognition and self-assembly, phenomena of great importance in biological and materials science.
Computational modeling plays a crucial role in understanding how chiral molecules interact with each other and with other chiral environments. For instance, a study on a glucose-based macrocycle demonstrated its ability to enantioselectively bind a range of amino acid methyl esters. nih.gov Computational simulations were used to propose a plausible binding mode, highlighting the specific interactions responsible for the observed enantioselectivity. nih.gov
The self-assembly of peptides into ordered nanostructures is another area where computational methods are providing significant insights. MD simulations have been used to study the self-assembly of phenylalanine peptide nanotubes. nih.gov These simulations can reveal the preferred helical arrangements (left-handed or right-handed) based on the chirality of the constituent amino acid monomers. nih.gov In a related context, a metal-organic framework (MOF) based on L-phenylalanine was designed to study the chiral recognition mechanism toward other amino acids like alanine (B10760859) and leucine (B10760876), utilizing computational insights to understand the interactions.
Broader Academic Implications and Research Applications
Advances in Rational Peptide and Protein Design
The study of small peptides like Alanylphenylalanine (B1664496) methyl ester provides foundational insights for the rational design of larger, more complex peptides and proteins with specific functions. Understanding the structure-activity relationships in these simple systems is crucial for predicting how modifications will impact the biological activity of larger molecules.
Research into synthetic peptides has demonstrated that specific structural features are required to elicit a biological response. For instance, studies on L-aspartyl-D-alanyl tripeptides, which are structurally related to dipeptide esters, have shown that the properties of the C-terminal amino acid ester are critical for determining taste. nih.gov These studies revealed that incorporating rigid, hydrophobic residues as methyl esters could confer a sweet taste, while increasing the size of these residues could lead to bitterness or a loss of taste entirely. nih.gov This principle, where minor modifications to a peptide's sequence or termini dramatically alter its interaction with a biological receptor, is central to rational design. By using Alanylphenylalanine methyl ester as a basic structural unit, researchers can systematically explore how changes in amino acid sequence, stereochemistry, and terminal modifications influence molecular conformation and, consequently, function. This knowledge is then applied to the design of therapeutic peptides, enzyme inhibitors, and other functional biomolecules.
Contribution to Enzyme Biocatalysis and Engineering
This compound is a compound of significant interest in the fields of biochemistry and pharmacology, particularly for its utility in studying enzyme kinetics and inhibition. ontosight.ai Its structure makes it an ideal substrate for certain classes of enzymes, allowing researchers to probe their mechanisms of action.
Dipeptide esters are well-established tools for characterizing the active sites of proteolytic enzymes. The specificity of a protease is determined by the shape and chemical environment of its binding pocket, which preferentially accommodates amino acid residues with particular properties. This compound is particularly useful for studying proteases like chymotrypsin (B1334515), which exhibits a strong preference for cleaving peptide bonds adjacent to large, hydrophobic amino acid residues such as phenylalanine.
When used as a substrate, the enzyme catalyzes the hydrolysis of the methyl ester bond or the internal peptide bond. The rate of this reaction can be easily monitored, providing quantitative data on the enzyme's catalytic efficiency (kcat) and its affinity for the substrate (Km). By comparing the hydrolysis rates of this compound with other dipeptide substrates, researchers can map the specificity of an enzyme's active site. For example, the related compound Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester has been used as a highly specific substrate to study pancreatic elastase. nih.gov
Table 1: Features of this compound for Active Site Characterization
| Feature | Relevance in Enzyme Studies |
| Phenylalanine Residue | Acts as a recognition site for proteases with a preference for large, hydrophobic side chains (e.g., chymotrypsin). |
| Alanine (B10760859) Residue | Provides a contrasting, small hydrophobic side chain that helps define the precise steric requirements of the enzyme's binding pocket. |
| Methyl Ester Group | Provides a convenient site for hydrolysis that can be monitored spectrophotometrically or by other analytical methods to determine kinetic parameters. |
| Peptide Bond | Serves as the natural cleavage site for proteases, allowing for the study of amidase versus esterase activity. |
The same features that make this compound a good substrate also make it an excellent scaffold for designing enzyme inhibitors. ontosight.ai An effective competitive inhibitor must be able to bind to the enzyme's active site but not undergo the catalytic reaction. The dipeptide's structure serves as a "substrate mimic" that can occupy the active site and prevent the natural substrate from binding.
The design process often involves modifying the cleavable ester or peptide bond to create a non-hydrolyzable linkage. This strategy has been successfully employed in the development of inhibitors for various enzymes. For example, research into inhibitors for the HIV-1 capsid protein has involved the synthesis of various phenylalanine derivatives. nih.gov These complex inhibitors often retain the core phenylalanine structure, which is crucial for binding to the target protein, but incorporate other chemical groups to enhance binding affinity and block the protein's function. nih.gov The foundational Alanylphenylalanine structure provides a starting point for such synthetic efforts, where the alanine or methyl ester portion can be replaced with different chemical moieties to optimize inhibitory activity.
Development of Functional Supramolecular Materials
Beyond its biological interactions, this compound and related dipeptides are fundamental building blocks in the bottom-up fabrication of advanced functional materials. The inherent properties of the amino acid side chains and the peptide backbone direct the self-assembly of these molecules into ordered, higher-level structures.
A highly effective strategy for creating robust nanomaterials involves the cyclization of linear dipeptides. acs.org When subjected to heat, linear dipeptides such as L-phenylalanyl-L-alanine (a close analogue of the title compound) can undergo an intramolecular head-to-tail condensation, losing a molecule of water (or methanol (B129727), in the case of a methyl ester) to form a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). acs.org
This cyclization process transforms a relatively flexible and fragile linear peptide into a rigid and highly stable cyclic structure. acs.org These DKP rings are conformationally constrained and present their amino acid side chains in well-defined orientations. This structural rigidity and the potential for specific intermolecular interactions (such as hydrogen bonding and π-stacking from the phenylalanine rings) make DKPs excellent building blocks (tectons) for the programmed self-assembly of nanomaterials. acs.org These materials can take the form of nanotubes, nanospheres, and other ordered architectures with potential applications in drug delivery and nanotechnology. acs.org
Even without cyclization, linear dipeptides can self-assemble into complex, non-covalent structures such as hydrogels, tapes, and fibrils under specific environmental conditions (e.g., pH, temperature, and solvent). The self-assembly process is driven by a combination of hydrogen bonding between the peptide backbones and specific interactions between the amino acid side chains—in this case, the hydrophobic interactions of the alanine and phenylalanine residues.
These self-assembled scaffolds create unique microenvironments that are being explored for a variety of research applications. For example, peptide-based hydrogels can serve as three-dimensional cell culture matrices that mimic the extracellular matrix, providing a more biologically relevant environment for studying cell behavior compared to traditional two-dimensional plastic surfaces. The specific peptide sequence influences the mechanical properties and biocompatibility of the resulting scaffold, making it a tunable platform for tissue engineering and regenerative medicine research.
Table 2: Supramolecular Structures from Dipeptide Derivatives and Their Applications
| Supramolecular Structure | Driving Forces for Assembly | Potential Research Applications |
| Hydrogels | Hydrogen bonding, Hydrophobic interactions | 3D cell culture, Tissue engineering, Drug delivery |
| Nanotubes/Nanofibers | Hydrogen bonding, π-stacking (from Phe rings) | Biosensors, Electronic materials, Catalytic scaffolds |
| Vesicles/Micelles | Amphiphilic character | Encapsulation of molecules, Model membrane systems |
| Crystalline Nanomaterials | Strong, directional intermolecular forces | Biomineralization studies, Advanced optics |
Enhancement of Chiral Analytical Methodologies
The separation of enantiomers, or mirror-image isomers, of chiral compounds is a critical challenge in pharmaceutical development, biochemistry, and agrochemistry, as different enantiomers can exhibit vastly different biological activities. wikipedia.org this compound and its analogs serve as important subjects in the development and refinement of chiral analytical methods.
Detailed Research Findings:
Researchers have successfully employed various advanced chromatographic and electrophoretic techniques for the chiral separation of alanylphenylalanine and its derivatives. These methods are crucial for ensuring the stereochemical purity of pharmaceutical intermediates and for studying the roles of specific enantiomers in biological systems.
One notable advancement is the use of Ultra-Performance Convergence Chromatography (UPC²) , which has demonstrated superior resolution and significantly higher throughput compared to traditional normal-phase High-Performance Liquid Chromatography (HPLC) for separating D- and L-phenylalanine methyl esters. waters.com This technique is capable of detecting enantiomers at very low concentrations, making it suitable for high-throughput analysis in drug synthesis. waters.com
Another key area of development is the use of chiral stationary phases (CSPs) in HPLC. Cyclofructan-based CSPs, such as the LARIHC™ CF6-P, have shown exceptional enantioselectivity for primary amines, including amino acid esters like phenylalanine methyl ester. sigmaaldrich.com These CSPs enable baseline separation of enantiomers and are compatible with a range of organic solvents and supercritical fluids. sigmaaldrich.com
Capillary electrophoresis (CE) has also emerged as a powerful tool for the enantioseparation of dipeptides like alanylphenylalanine. By using cyclodextrins as chiral selectors, researchers have been able to separate the LL- and DD-enantiomers of Ala-Phe and its analogs. researchgate.net Studies have shown that β-cyclodextrins are particularly effective as chiral selectors for these separations. researchgate.net
The following interactive table summarizes key findings from various studies on the chiral separation of alanylphenylalanine and related compounds.
| Analytical Technique | Chiral Selector/Stationary Phase | Key Findings | Reference |
| Ultra-Performance Convergence Chromatography (UPC²) | CHIRALPAK ID | Better resolution and 5X higher throughput than normal phase HPLC for phenylalanine methyl ester enantiomers. | waters.com |
| High-Performance Liquid Chromatography (HPLC) | LARIHC™ CF6-P (alkyl derivatized cyclofructan 6) | Pronounced enantioselectivity toward primary amines, including phenylalanine methyl ester. | sigmaaldrich.com |
| Capillary Electrophoresis (CE) | β-cyclodextrins | Effective for the enantioseparation of Ala-Phe and its analogs. | researchgate.net |
| Chiral Ligand-Exchange HPLC | Copper (II)-L-phenylalanine complexes | Successful separation of 3,4-dimethoxy-α-methylphenylalanine racemes. | nih.gov |
Insights into Prebiotic Chemistry and Molecular Evolution
The study of simple dipeptides like this compound provides a window into the plausible chemical processes that may have occurred on the early Earth, leading to the formation of the first proteins and the emergence of life.
Detailed Research Findings:
Research in prebiotic chemistry explores how the building blocks of life, such as amino acids and peptides, could have formed and organized under primitive Earth conditions. The synthesis and stereochemical behavior of dipeptides are central to these investigations.
Studies have explored the condensation of protected amino acids with amino acid methyl esters using various condensing reagents. researchgate.net A significant finding is that in a majority of these reactions, the formation of isotactic sequences (L-L and D-D bonds) was favored over the formation of syndiotactic sequences (L-D or D-L bonds). researchgate.net This stereochemical preference suggests a potential mechanism for the prebiotic emergence of homochirality, a key feature of biological macromolecules.
The kinetic resolution of racemic amino acids mediated by dipeptides and pyridoxal (B1214274) has been proposed as a prebiotically plausible route to obtaining enantioenriched amino acids. nih.gov This process could have been a crucial step in the evolution of the enzymatic transamination cycles seen in modern biochemistry. nih.gov The formation of thiodepsipeptides, containing both peptide and thioester bonds, from the reaction of mercaptoacids with amino acids under prebiotic conditions, further supports the hypothesis of robust pathways for proto-peptide formation. nih.gov
Q & A
Q. How can the Taguchi method or response surface methodology (RSM) be applied to optimize this compound synthesis?
- Methodological Answer : The Taguchi method uses orthogonal arrays to efficiently screen parameters. For example, a 4-factor, 3-level design (L9 array) reduces experiments from 81 to 9 while identifying optimal conditions (e.g., 1:6 molar ratio, 60°C, 1.5 wt% KOH). Signal-to-noise (S/N) ratios quantify robustness, with "larger-the-better" criteria maximizing yield. ANOVA can then rank parameter significance, where catalyst concentration often contributes >75% to variance . RSM is preferable for non-linear interactions, using central composite designs to model curvature in yield responses .
Q. How should researchers resolve contradictions between experimental results and literature data for this compound?
- Methodological Answer :
Validate purity : Re-run NMR/MS to rule out impurities (e.g., residual solvents or byproducts like acetic acid ).
Re-examine reaction conditions : Compare catalyst activity (e.g., homogeneous vs. heterogeneous catalysts) and solvent effects (polar aprotic solvents may stabilize intermediates differently).
Statistical analysis : Use t-tests or chi-square to assess whether discrepancies are statistically significant. For instance, a 5% yield difference may arise from minor temperature fluctuations (±2°C) in exothermic reactions.
Cross-check characterization : Ensure spectral data align with reference libraries (e.g., NIST Chemistry WebBook for fragmentation patterns ).
Q. What advanced strategies can improve the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral catalysts : Use organocatalysts like proline derivatives or transition-metal complexes (e.g., Ru-BINAP) to enhance stereoselectivity.
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
- Chromatographic separation : Utilize chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate).
Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD), targeting ≥98% ee for pharmaceutical applications .
Data Reporting and Validation
Q. What are the best practices for reporting experimental data on this compound in peer-reviewed journals?
- Methodological Answer :
- Structured tables : Include yields, purity, and spectral data (e.g., NMR shifts in ppm, MS m/z values). For synthesis, tabulate parameters like molar ratios and temperatures .
- Supplemental information : Deposit raw data (e.g., NMR FID files, chromatograms) in repositories like Zenodo.
- Reproducibility checks : Provide step-by-step protocols for critical steps (e.g., "neutralize hydrochloride salt with 0.1 M NaOH, then extract with ethyl acetate" ).
- Ethical reporting : Disclose any deviations from established methods and potential error sources (e.g., hygroscopic reagents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
